

# BMS-986235 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409 Get Quote

# Technical Support Center: BMS-986235 In Vivo Studies

This technical support center provides guidance for researchers and scientists on the solubility and preparation of **BMS-986235** for in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What is BMS-986235 and what is its primary mechanism of action?

A1: **BMS-986235**, also known as LAR-1219, is a potent, selective, and orally active agonist of the formyl peptide receptor 2 (FPR2).[1][2][3][4] FPR2 activation is involved in stimulating the resolution of inflammation.[5] In preclinical studies, **BMS-986235** has shown potential in preventing heart failure by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in resolving inflammation.

Q2: What are the recommended storage conditions for **BMS-986235**?

A2: For long-term storage, the solid powder form of **BMS-986235** should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Q3: Can I use BMS-986235 for human therapeutic purposes?



A3: No, **BMS-986235** is intended for research use only and is not for human consumption or therapeutic use.

Q4: What are the key therapeutic areas being investigated for BMS-986235?

A4: **BMS-986235** has been investigated for its potential in preventing heart failure and mitigating restenosis following endovascular interventions. Its mechanism of promoting the resolution of inflammation makes it a candidate for diseases with a chronic inflammatory component.

#### **Solubility Data**

**BMS-986235** is soluble in DMSO, which can then be used to prepare aqueous-based formulations for in vivo studies.

| Solvent | Concentration         | Notes                                                                                     |
|---------|-----------------------|-------------------------------------------------------------------------------------------|
| DMSO    | 100 mg/mL (276.75 mM) | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results. |
| DMSO    | 10 mM                 |                                                                                           |

## In Vivo Preparation and Administration

Careful preparation of **BMS-986235** is crucial for successful in vivo experiments. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Working solutions for in vivo experiments should be freshly prepared on the day of use.

#### **Vehicle Formulations for In Vivo Studies**



| Protocol | Vehicle Composition                              | Achievable Concentration     |
|----------|--------------------------------------------------|------------------------------|
| 1        | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.92 mM)        |
| 2        | 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (6.92 mM)        |
| 3        | 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | ≥ 1.2 mg/mL (3.32 mM)        |
| 4        | 0.8% Tween-80 in Saline                          | 3 mg/kg (for i.p. injection) |

#### **Experimental Protocols**

Protocol 1: Preparation of 2.5 mg/mL BMS-986235 in PEG300/Tween-80 Formulation

- Prepare a 25 mg/mL stock solution of BMS-986235 in DMSO.
- To prepare 1 mL of the final working solution, take 100 μL of the 25 mg/mL DMSO stock solution.
- Add the DMSO stock to 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and ensure it is homogenous.
- Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.

Protocol 2: Preparation of 1.2 mg/mL BMS-986235 in SBE-β-CD Formulation

- Prepare a 12 mg/mL stock solution of BMS-986235 in DMSO.
- To prepare 1 mL of the final working solution, add 100  $\mu$ L of the 12 mg/mL DMSO stock solution to 900  $\mu$ L of a 20% SBE- $\beta$ -CD solution in saline.
- Mix thoroughly until the solution is clear.

#### **Administration Routes and Dosages in Animal Models**

Oral Administration (p.o.):



- In mice, a daily dose of 0.3 mg/kg for 24 days was used to study its effects on cardiac remodeling after myocardial infarction.
- Pharmacokinetic analysis in mice was performed using a single 1 mg/kg oral dose.
- Intraperitoneal Injection (i.p.):
  - In a mouse model of restenosis, a daily dose of 3 mg/kg was administered for 28 days.

#### **Troubleshooting Guide**

Issue: Precipitation or phase separation occurs during preparation of the in vivo formulation.

- Possible Cause: The compound may not be fully dissolved in the initial solvent or the cosolvents were not added sequentially.
- Solution: Gentle heating and/or sonication can be used to aid dissolution. Ensure that you start by creating a clear stock solution in DMSO before adding the other components of the vehicle one by one, with thorough mixing at each step.

Issue: Poor oral bioavailability is observed in pharmacokinetic studies.

- Possible Cause: The chosen vehicle may not be optimal for absorption.
- Solution: Consider trying alternative vehicle formulations. For BMS-986235, formulations
  with PEG300 and Tween-80 or corn oil have been reported to achieve clear solutions at
  concentrations suitable for oral dosing. A reported oral bioavailability in mice was 24% with a
  1 mg/kg dose.

Issue: Vehicle-related toxicity is suspected in the animal model.

- Possible Cause: The concentration of DMSO or other excipients may be too high.
- Solution: Always use the minimum amount of DMSO required to dissolve the compound. The
  provided protocols keep the final DMSO concentration at 10%. If toxicity is still a concern,
  consider alternative formulations or reducing the dosing volume.

## **Visualized Workflows and Pathways**



#### BMS-986235 In Vivo Preparation Workflow



Click to download full resolution via product page

Caption: Workflow for preparing BMS-986235 for in vivo studies.



# BMS-986235 Signaling and Effects BMS-986235 activates FPR2 Receptor

Gi Signaling

inhibits

couples to

stimulates

Macrophage Phagocytosis

and Function

Improved Cardiac Structure

Resolution of Inflammation

Click to download full resolution via product page

Caption: Simplified signaling pathway of BMS-986235.

**Neutrophil Chemotaxis** 

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-986235 (LAR-1219) | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS-986235 MedChem Express [bioscience.co.uk]
- 5. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2)
   Selective Agonist for the Prevention of Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-986235 solubility and preparation for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192409#bms-986235-solubility-and-preparation-forin-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com